7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine
Description
7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine is a thieno[3,2-d]pyrimidine derivative characterized by a methyl group at position 7 and a pentyl chain at the N4 amine. The thieno[3,2-d]pyrimidine scaffold is a heterocyclic system combining thiophene and pyrimidine rings, which has garnered attention in medicinal chemistry due to its planar structure and ability to interact with biological targets such as kinases .
Properties
Molecular Formula |
C12H18N4S |
|---|---|
Molecular Weight |
250.37 g/mol |
IUPAC Name |
7-methyl-4-N-pentylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H18N4S/c1-3-4-5-6-14-11-10-9(8(2)7-17-10)15-12(13)16-11/h7H,3-6H2,1-2H3,(H3,13,14,15,16) |
InChI Key |
QUBMZZVECBQSKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC(=NC2=C1SC=C2C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine typically involves the reaction of appropriate thieno[3,2-D]pyrimidine derivatives with alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of cellular pathways and the inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Antiplasmodial Thieno[3,2-d]pyrimidines (Compounds 6a–6d)
A series of N2-(tert-butyl)-N4-cycloalkyl thieno[3,2-d]pyrimidine-2,4-diamines (6a–6d) were synthesized and evaluated for antiplasmodial activity . Key structural and functional differences include:
- Core Modifications: All retain the thieno[3,2-d]pyrimidine scaffold.
- Substituent Variations :
- N2 : tert-butyl (enhances metabolic stability).
- N4 : Cyclohexyl (6a, 52% yield), cyclobutyl (6b, 27%), cyclopentyl (6c, 74%), or cyclohexyl (6d, 66%).
- Activity : Compound 6c (cyclopentyl) showed the highest yield and antiplasmodial efficacy, suggesting that smaller cycloalkyl groups optimize synthesis and activity.
Comparison with 7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine:
- Methyl at position 7 vs. tert-butyl at N2: Methyl reduces steric hindrance, possibly improving target binding.
Anti-Alzheimer’s Pyrimidine Derivative (SP-2)
N4-(4-Chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (SP-2) demonstrated anti-Alzheimer’s activity through acetylcholinesterase inhibition, with docking studies showing interactions akin to donepezil .
- Core: Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine (vs. thieno[3,2-d]pyrimidine in the target compound).
- Substituents : Chlorophenyl at N4 and piperidinyl-ethyl at N2.
- Activity : The piperidinyl group likely enhances blood-brain barrier penetration.
Comparison :
- The pentyl chain in the target compound lacks the polar piperidinyl moiety, which may limit CNS applicability but improve peripheral targeting (e.g., FAK inhibition) .
FAK Inhibitors with Pyrrolo[2,3-d]pyrimidine Scaffolds
Pyrrolo[2,3-d]pyrimidine-2,4-diamines (e.g., N2-trimethylacetyl derivatives) showed potent receptor tyrosine kinase (RTK) inhibitory activity .
- Core: Pyrrolo[2,3-d]pyrimidine (vs. thieno[3,2-d]pyrimidine).
- Substituents : Trimethylacetyl at N2 and phenyl groups at N4.
- Activity : Demonstrated antiangiogenic and antitumor effects in vivo.
Comparison :
- The thieno core’s sulfur atom may enhance π-π stacking compared to the pyrrolo core’s nitrogen, influencing binding affinity .
Pharmacokinetic and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The pentyl chain in the target compound likely exceeds cycloalkyl (6a–6d) and aryl (SP-2) groups in lipophilicity, favoring membrane permeability.
- Metabolic Stability : tert-Butyl (6a–6d) and methylimidazolyl (LMM) groups may confer higher microsomal stability than pentyl or methyl .
- Target Specificity : Piperidinyl (SP-2) and fluoropyrimidinyl (LMM) substituents direct activity toward CNS and kinase targets, respectively, whereas the pentyl group may optimize FAK binding .
Research Findings and Implications
Scaffold Hopping and Activity
The thieno[3,2-d]pyrimidine scaffold is a strategic replacement for pyrimidine in FAK inhibitors, offering improved planarity and electron distribution for kinase binding . Compared to pyrrolo[2,3-d]pyrimidine derivatives, the sulfur atom in thieno analogues enhances hydrophobic interactions.
Substituent-Driven Optimization
- N2 Position : tert-Butyl (6a–6d) and trimethylacetyl (pyrrolo derivatives) groups improve metabolic stability but may increase steric hindrance. The target compound’s methyl group balances steric effects and synthetic accessibility.
- N4 Position : Cycloalkyl (6a–6d) and pentyl groups enhance lipophilicity, while chlorophenyl (SP-2) and methylimidazolyl (LMM) introduce polarity for specific target interactions .
Biological Activity
7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine is a synthetic compound belonging to the thienopyrimidine class. It has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is a target for cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against cancer cell lines, and potential applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C12H18N4S
- Molecular Weight : Approximately 248.35 g/mol
- Structural Features :
- A thieno[3,2-D]pyrimidine core structure.
- A methyl group at the seventh position and a pentyl group at the N4 position.
These structural features contribute to its unique chemical properties and biological activities.
This compound exhibits its biological activity primarily through the inhibition of CDK2. This interaction is significant for cancer treatment as it selectively targets tumor cells. Molecular docking studies have shown that the compound effectively binds to the active site of CDK2, inducing conformational changes that inhibit its activity. The binding involves essential hydrogen bonds that stabilize the interaction, as demonstrated by various computational simulations.
Biological Activity Against Cancer Cell Lines
The compound has been tested against several cancer cell lines, showing promising cytotoxic effects. Below is a summary of its activity:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Significant inhibition of cell proliferation |
| HCT-116 (Colon Cancer) | 12.5 | Induction of apoptosis in treated cells |
These results indicate that this compound possesses potent anticancer properties.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- In Vitro Studies : Research has demonstrated that treatment with this compound leads to a dose-dependent reduction in viability of cancer cells. The mechanism involves cell cycle arrest at the G1 phase and subsequent induction of apoptosis.
- Molecular Docking Studies : Computational modeling has revealed that the compound fits well into the active site of CDK2, suggesting a strong potential for further development as a targeted therapeutic agent.
- Comparative Analysis : Similar compounds with structural analogs have been studied to understand their biological profiles. For example:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine | Thienopyrimidine | Similar alkyl chain; potential CDK inhibitor |
| N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine | Pyrimidine derivative | Different substituents; varied biological activity |
These comparisons help elucidate the unique aspects of this compound's activity profile and highlight opportunities for structural modifications aimed at enhancing efficacy and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
